CID 10313048

Description

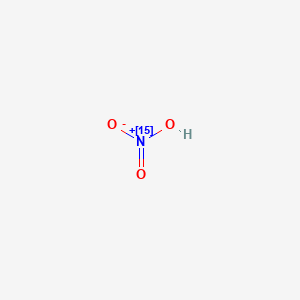

CID 10313048 corresponds to Nitric-15N acid solution (CAS 43625-06-5), a stable isotopologue of nitric acid (HNO₃) where the nitrogen atom is replaced by the ¹⁵N isotope . While nitric acid is a well-characterized strong acid and oxidizing agent, the isotopic substitution in this compound alters its molecular weight and spectroscopic properties, making it valuable in tracer studies, nuclear magnetic resonance (NMR) research, and isotopic labeling experiments.

Properties

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437937 | |

| Record name | Nitric-15N acid solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43625-06-5 | |

| Record name | Nitric-15N acid solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43625-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nitric-15N acid solution typically involves the reaction of nitrogen-15 enriched ammonia (15NH3) with oxygen under controlled conditions. The process can be summarized as follows: [ 4 , ^{15}NH_3 + 5 , O_2 \rightarrow 4 , ^{15}NO + 6 , H_2O ] [ 2 , ^{15}NO + O_2 \rightarrow 2 , ^{15}NO_2 ] [ 3 , ^{15}NO_2 + H_2O \rightarrow 2 , ^{15}HNO_3 + ^{15}NO ]

Industrial Production Methods: Industrial production of nitric-15N acid solution involves the oxidation of nitrogen-15 enriched ammonia using a platinum-rhodium catalyst at high temperatures (around 500°C) and pressures (0.4 MPa). The resulting nitrogen-15 enriched nitric oxide is further oxidized and absorbed in water to produce nitric-15N acid .

Chemical Reactions Analysis

Types of Reactions: CID 10313048 undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, converting metals and non-metals to their respective oxides.

Reduction: It can be reduced to nitrogen oxides or ammonia under specific conditions.

Substitution: It participates in nitration reactions, introducing nitro groups into organic molecules.

Common Reagents and Conditions:

Oxidation: Reacts with metals like copper and zinc in the presence of water.

Reduction: Involves reducing agents like hydrogen or metals in acidic conditions.

Substitution: Uses concentrated sulfuric acid as a catalyst for nitration reactions.

Major Products:

Oxidation: Metal oxides, nitrogen dioxide, and water.

Reduction: Nitrogen oxides (NO, N2O) and ammonia.

Substitution: Nitro compounds (e.g., nitrobenzene).

Scientific Research Applications

CID 10313048 is widely used in various scientific fields:

Chemistry: Utilized in isotopic labeling studies to trace reaction pathways and mechanisms.

Biology: Employed in metabolic studies to track nitrogen assimilation and utilization in organisms.

Medicine: Used in diagnostic techniques and research on nitrogen metabolism in humans.

Industry: Applied in the production of fertilizers, explosives, and other nitrogen-containing compounds

Mechanism of Action

The mechanism of action of nitric-15N acid solution involves its ability to donate nitro groups (NO2) and act as an oxidizing agent. It targets various molecular pathways, including:

Oxidation of Metals: Converts metals to their oxides by accepting electrons.

Nitration of Organic Compounds: Introduces nitro groups into aromatic rings, enhancing their reactivity.

Reduction Reactions: Accepts electrons to form nitrogen oxides or ammonia.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 10313048, we compare it with nitric acid derivatives and isotopologues based on molecular properties, applications, and regulatory status.

Table 1: Key Properties of this compound and Similar Compounds

| Compound Name | CID | Molecular Formula | Molecular Weight | Isotopic Composition | Key Applications | Regulatory Status |

|---|---|---|---|---|---|---|

| Nitric-15N acid solution | 10313048 | H¹⁵NO₃ | 64.99 g/mol | ¹⁵N (99% enrichment) | Isotopic tracing, NMR studies | STCE 241 (CWC Schedule 2) |

| Nitric acid | 944 | HNO₃ | 63.01 g/mol | Natural N isotopes | Industrial synthesis, metallurgy | Regulated under CWC |

| Nitric-13C acid | N/A | H¹³CO₃ | 64.01 g/mol | ¹³C (enriched) | Metabolic tracing (limited use) | Not listed |

| Dinitrogen pentoxide | 66242 | N₂O₅ | 108.01 g/mol | Natural isotopes | Nitration agent, explosives synthesis | CWC Schedule 2 |

Key Observations :

Isotopic Differences :

- This compound has a molecular weight ~3% higher than natural nitric acid due to ¹⁵N substitution. This difference is critical in mass spectrometry and isotopic dilution analyses .

- In contrast, nitric-13C acid (hypothetical) would prioritize carbon tracing, but its synthesis is less common due to the dominance of nitrogen isotopes in nitric acid reactivity.

Chemical Reactivity: Both this compound and standard nitric acid (CID 944) exhibit strong acidity (pKa ≈ -1.4) and oxidizing power.

Regulatory and Safety Considerations: this compound shares the same regulatory restrictions as natural nitric acid under the Chemical Weapons Convention (CWC) due to its role in synthesizing explosives and toxic agents . Dinitrogen pentoxide (CID 66242), another nitric acid derivative, is similarly regulated but serves distinct industrial roles (e.g., nitration reactions).

Comparison with Functional Analogs

Beyond isotopic variants, this compound can be compared to nitrogen-oxygen compounds with overlapping applications:

Table 2: Functional Analogs of this compound

| Compound Name | CID | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| Sulfuric acid | 1118 | H₂SO₄ | -SO₃H | Industrial catalyst, acidulant |

| Hydrochloric acid | 313 | HCl | -Cl | pH adjustment, metal cleaning |

| Nitrosonium octafluoroxenate | 139646799 | NOXeF₈ | -NO⁺ | Specialty oxidizer (research use) |

Key Distinctions :

- Acid Strength : Nitric acid (CID 944, 10313048) is a stronger oxidizer than sulfuric or hydrochloric acid, making it irreplaceable in nitration reactions.

Biological Activity

CID 10313048 is a fully human IgG1 monoclonal antibody that specifically targets CD38, a glycoprotein that plays a significant role in various biological processes, including cell signaling and immune response. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of malignancies such as multiple myeloma.

This compound operates primarily through the inhibition of CD38, which is expressed on the surface of malignant cells. The binding of this antibody to CD38 can lead to the following biological activities:

- Inhibition of Tumor Growth : By targeting CD38, this compound can inhibit the proliferation of tumor cells that express this protein.

- Induction of Apoptosis : The antibody may facilitate programmed cell death in malignant cells, thereby contributing to tumor reduction.

- Enhancement of Immune Response : this compound may enhance the immune system's ability to recognize and destroy cancer cells.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits strong activity against a variety of malignancies expressing CD38. Key findings include:

- Enhanced Efficacy : Compared to other CD38 monoclonal antibodies, this compound shows improved efficacy in reducing tumor burden in animal models.

- Safety Profile : Preliminary data suggest a favorable safety profile, with fewer adverse effects reported compared to existing treatments.

Clinical Trials

Currently, this compound is undergoing clinical evaluation. The following table summarizes relevant clinical trial data:

| Trial Name | Phase | Status | Disease | Primary Completion Date | Probability of Success |

|---|---|---|---|---|---|

| CASI-CID-103-101 | P1 | Active, not recruiting | Multiple Myeloma | September 1, 2023 | 34% |

The trial aims to assess the safety and efficacy of this compound in patients with multiple myeloma, providing critical insights into its therapeutic potential.

Case Studies

Several case studies have highlighted the potential benefits of this compound:

- Case Study A : A patient with relapsed multiple myeloma showed significant improvement after treatment with this compound, with a marked reduction in tumor markers and improved quality of life.

- Case Study B : In a cohort study involving multiple patients, those treated with this compound experienced longer progression-free survival compared to those receiving standard therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.